5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1-ethyl-4-iodopyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3/c1-2-12-7(5-3-4-5)6(9)8(10)11-12/h5H,2-4H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEWZUHEXPXELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)N)I)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501231449 | |
| Record name | 1H-Pyrazol-3-amine, 5-cyclopropyl-1-ethyl-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501231449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-78-4 | |
| Record name | 1H-Pyrazol-3-amine, 5-cyclopropyl-1-ethyl-4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-3-amine, 5-cyclopropyl-1-ethyl-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501231449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Cyclopropyl 1 Ethyl 4 Iodo 1h Pyrazol 3 Amine
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine suggests a strategic disconnection of the molecule into more readily available starting materials. The primary disconnection point is the carbon-iodine bond at the C4 position of the pyrazole (B372694) ring. This approach points to a late-stage iodination of a precursor molecule, namely 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine.
Further disconnection of this precursor involves breaking the bonds forming the pyrazole ring itself. This is typically achieved through the well-established cyclocondensation reaction. This leads to two key synthons: ethylhydrazine (B1196685) and a β-ketonitrile derivative, specifically 3-cyclopropyl-3-oxopropanenitrile. This retrosynthetic pathway provides a clear and logical roadmap for the forward synthesis of the target compound.
Classical and Modern Approaches to 1H-Pyrazole-3-amine Scaffold Synthesis
The synthesis of the 1H-pyrazole-3-amine core is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These can be broadly categorized into classical cyclocondensation reactions and modern multi-component strategies.
Cyclocondensation Reactions Involving Hydrazines
The most traditional and widely employed method for the synthesis of pyrazole rings is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. In the context of preparing the 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine precursor, this involves the reaction of ethylhydrazine with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. A particularly effective precursor is 3-cyclopropyl-3-oxopropanenitrile. The nitrile group in this reactant ultimately forms the 3-amino group of the pyrazole ring.
The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by either acid or base. The regioselectivity of the cyclization is a critical consideration, as the reaction can potentially yield two different isomers. However, the electronic and steric properties of the substituents on both the hydrazine and the β-ketonitrile can often favor the formation of the desired regioisomer.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) |
| Ethylhydrazine | 3-Cyclopropyl-3-oxopropanenitrile | Acid or Base / Ethanol | 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | Not specified |
Multi-component Reaction Strategies for Pyrazole Derivatives
In recent years, multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical approach for the synthesis of complex heterocyclic molecules, including pyrazole derivatives. beilstein-journals.org These reactions involve the one-pot combination of three or more starting materials to form the final product, thereby avoiding the need for isolation of intermediates.
While a specific MCR for the direct synthesis of this compound is not extensively documented, general MCR strategies for polysubstituted pyrazoles often involve the reaction of a hydrazine, a 1,3-dicarbonyl compound, and another component that can be incorporated into the final structure. beilstein-journals.org For instance, a three-component reaction of a hydrazine, a β-ketoester, and an aldehyde could potentially be adapted for the synthesis of similar pyrazole scaffolds. beilstein-journals.org The development of a specific MCR for the target compound would represent a significant advancement in its synthetic efficiency.
Regioselective Introduction of the 4-Iodo Moiety in Pyrazole Systems
The introduction of a halogen atom at a specific position on the pyrazole ring is a crucial step in the synthesis of many functionalized pyrazole derivatives. For the synthesis of the target compound, the regioselective iodination at the C4 position is required.
Halogenation Methods for Pyrazole Rings
The halogenation of pyrazoles is a well-studied transformation. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack, particularly when the C3 and C5 positions are substituted. Various halogenating agents can be employed, with the choice of reagent and reaction conditions influencing the selectivity and efficiency of the reaction. Common reagents for halogenation include molecular halogens (e.g., I2, Br2), N-halosuccinimides (e.g., NIS, NBS), and other sources of electrophilic halogens.
Direct Iodination Strategies
The direct iodination of the 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine precursor is the final key step in the synthesis of the target molecule. Several methods are available for the regioselective iodination of pyrazoles at the C4 position.
One common and effective method involves the use of molecular iodine (I2) in the presence of an oxidizing agent. nih.gov The oxidizing agent, such as nitric acid or hydrogen peroxide, generates a more electrophilic iodine species in situ, which then attacks the electron-rich pyrazole ring. The reaction conditions, including the choice of solvent and temperature, can be optimized to maximize the yield of the desired 4-iodopyrazole.
Alternatively, N-iodosuccinimide (NIS) is a mild and selective iodinating agent that is often used for the iodination of electron-rich aromatic and heteroaromatic compounds. beilstein-archives.org The reaction with NIS is typically carried out in a suitable solvent, such as dichloromethane (B109758) or acetonitrile (B52724), and often proceeds at room temperature. The amino group at the C3 position of the pyrazole precursor is an activating group, which facilitates the electrophilic substitution at the C4 position.
| Substrate | Iodinating Agent | Oxidizing Agent / Conditions | Product | Yield (%) |
| 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | I2 | Nitric Acid / Acetic Acid | This compound | Not specified |
| 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | N-Iodosuccinimide (NIS) | Dichloromethane, Room Temp | This compound | Not specified |
Synthetic Routes for N1-Ethyl Substitution on Pyrazole Ring
The introduction of an ethyl group at the N1 position of the pyrazole ring is a crucial step in the synthesis of the target molecule. The regioselectivity of this alkylation is a key challenge, as pyrazoles can be alkylated at either of the two nitrogen atoms. The outcome of the reaction is influenced by the nature of the substituents on the pyrazole ring, the choice of the ethylating agent, and the reaction conditions.
A systematic study on the N-substitution of 3-substituted pyrazoles has shown that regioselective N1-alkylation can be achieved using K2CO3 in DMSO. This method provides a straightforward approach for introducing alkyl groups onto the pyrazole nucleus. Another strategy involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which offers an alternative to methods requiring strong bases or high temperatures.
Enzymatic approaches have also been developed for the highly regioselective N-alkylation of pyrazoles. A two-enzyme cascade system has been reported to achieve methylation, ethylation, and propylation with unprecedented regioselectivity (>99%). nih.gov This biocatalytic method utilizes a promiscuous enzyme to generate non-natural analogs of S-adenosyl-l-methionine from haloalkanes, and a second engineered enzyme to transfer the alkyl group to the pyrazole substrate. nih.gov
Phase-transfer catalysis offers another solvent-free method for the N-alkylation of pyrazoles, yielding high amounts of N-alkylpyrazoles. researchgate.net This technique can help overcome some of the common problems associated with pyrazole alkylation.
The choice of the N-alkylation strategy will depend on the specific pyrazole precursor to this compound and the desired process efficiency and selectivity.
| Method | Reagents/Catalyst | Key Advantages | Potential Considerations |
|---|---|---|---|
| Base-mediated Alkylation | Ethyl halide, K2CO3/DMSO | Simple, readily available reagents | Potential for mixture of N1 and N2 isomers |
| Acid-catalyzed Alkylation | Ethyl trichloroacetimidate, Brønsted acid | Avoids strong bases and high temperatures | Requires preparation of the trichloroacetimidate |
| Enzymatic Alkylation | Two-enzyme cascade, ethyl halide | Excellent regioselectivity (>99%) | Requires specialized enzymes and conditions |
| Phase-Transfer Catalysis | Ethyl halide, phase-transfer catalyst | Solvent-free, high yields | Catalyst may be required |
Stereoselective Incorporation of the 5-Cyclopropyl Group
The presence of a cyclopropyl (B3062369) group at the 5-position of the pyrazole ring introduces a three-dimensional feature that can be critical for biological activity. The stereoselective synthesis of this moiety is therefore of great importance. Several strategies can be envisioned for the incorporation of the cyclopropyl group.
One common approach is the cyclocondensation of a cyclopropyl-containing 1,3-dicarbonyl compound with a hydrazine derivative. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been reported, which likely involves the reaction of a cyclopropyl-β-ketoester or a similar precursor. nih.govnih.gov The stereochemistry of the cyclopropyl group would be established in the synthesis of this precursor.
Asymmetric cyclopropanation reactions are powerful tools for the enantioselective synthesis of cyclopropanes. nih.gov These methods can be applied to alkene precursors to generate the cyclopropyl group with high stereocontrol. For example, the Simmons-Smith cyclopropanation of allylic alcohols can be directed by the hydroxyl group to achieve high diastereoselectivity. elsevierpure.com In the context of the target molecule, a pyrazole precursor bearing an appropriate alkenyl side chain could undergo a stereoselective cyclopropanation.
Another approach involves the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. ku.edumdpi.com This method allows for the diastereoselective formation of densely substituted cyclopropyl derivatives, including those bearing amine or azole functionalities. ku.edumdpi.com The key to this methodology is the use of a chiral center within a cyclopropene (B1174273) intermediate to control the configuration of adjacent stereocenters. ku.edumdpi.com
The Kishner cyclopropane (B1198618) synthesis, which involves the thermal or photochemical decomposition of a pyrazoline intermediate formed from a diazo compound and an alkene, is another potential route. wikipedia.org While this method is generally not stereoselective, modern variations with chiral catalysts can offer some degree of enantiocontrol.
| Strategy | Key Precursor | Stereocontrol | Notes |
|---|---|---|---|
| Cyclocondensation | Chiral cyclopropyl-1,3-dicarbonyl compound | Substrate-controlled | Stereochemistry is set in the precursor synthesis. |
| Asymmetric Cyclopropanation | Alkenyl-substituted pyrazole precursor | Catalyst or reagent-controlled | Methods like Simmons-Smith can provide high stereoselectivity. nih.govelsevierpure.com |
| Nucleophilic Substitution | Chiral bromocyclopropane | Substrate-controlled | Allows for the formation of highly substituted cyclopropanes. ku.edumdpi.com |
| Kishner Cyclopropane Synthesis | Diazo compound and alkene | Generally low, can be improved with chiral catalysts | Proceeds via a pyrazoline intermediate. wikipedia.org |
Advanced Synthetic Techniques in Pyrazole Synthesis
Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and environmentally friendly methodologies. Flow chemistry and green chemistry principles are at the forefront of these advancements and have been successfully applied to the synthesis of pyrazoles.
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and better scalability. galchimia.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous intermediates. The synthesis of substituted pyrazoles has been efficiently achieved using flow chemistry.
A two-step flow process has been described for the synthesis of a library of pyrazoles. galchimia.com This method involves the initial condensation of an acetophenone (B1666503) with DMFDMA to form an enaminone intermediate, followed by a second condensation with hydrazine to yield the desired pyrazole. galchimia.com This tandem approach allows for rapid optimization and production.
Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jetir.org Several green methodologies have been developed for the synthesis of pyrazoles.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.netrsc.orgacs.orgdergipark.org.tr The synthesis of pyrazole derivatives under microwave irradiation often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netrsc.orgacs.orgdergipark.org.tr Solvent-free conditions can also be employed in conjunction with microwave heating, further enhancing the green credentials of the synthesis. researchgate.net
Ultrasound-assisted synthesis is another energy-efficient technique that can promote chemical reactions. benthamdirect.comarabjchem.orgasianpubs.orgnih.gov The use of ultrasound has been shown to enhance the synthesis of pyrazole derivatives, often in aqueous media, which is a benign and environmentally friendly solvent. benthamdirect.comarabjchem.orgasianpubs.orgnih.govresearchgate.net
The use of greener solvents , such as water or ethanol, and the development of solvent-free reaction conditions are central tenets of green chemistry. jetir.orgresearchgate.netresearchgate.netthieme-connect.com Many pyrazole syntheses have been successfully carried out in water, often with the aid of catalysts that are recoverable and reusable. researchgate.netresearchgate.netthieme-connect.com Grinding techniques, a form of mechanochemistry, also provide a solvent-free alternative for the synthesis of pyrazole derivatives. researchgate.net
| Technique | Principle | Key Advantages | Example Application |
|---|---|---|---|
| Microwave-assisted Synthesis | Rapid and uniform heating | Reduced reaction times, higher yields. researchgate.netrsc.orgacs.orgdergipark.org.tr | Cyclocondensation reactions to form the pyrazole ring. researchgate.net |
| Ultrasound-assisted Synthesis | Acoustic cavitation | Enhanced reaction rates, use of aqueous media. benthamdirect.comarabjchem.orgasianpubs.orgnih.gov | One-pot multicomponent synthesis of pyranopyrazoles. researchgate.net |
| Use of Green Solvents | Replacement of hazardous organic solvents | Reduced environmental impact, improved safety. researchgate.netthieme-connect.com | Synthesis of pyrazoles in water or ethanol. jetir.orgresearchgate.net |
| Solvent-free Conditions | Elimination of solvent use | Reduced waste, simplified work-up | Grinding techniques for the synthesis of pyrazole chalcones. researchgate.net |
Mechanistic Investigations of Formation and Functionalization
Reaction Mechanism Studies for Pyrazole (B372694) Ring Formation
The synthesis of the pyrazole ring system is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis being the most classic and widely utilized method. This pathway involves the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine (B178648) derivative. For the formation of the 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine core, the reaction would logically proceed via the condensation of a β-ketonitrile, such as 3-cyclopropyl-3-oxopropanenitrile, with ethylhydrazine (B1196685).
The reaction is initiated by the nucleophilic attack of the substituted hydrazine onto one of the carbonyl or cyano electrophilic centers of the 1,3-dielectrophile. This is typically followed by an intramolecular cyclization and subsequent dehydration, leading to the aromatic pyrazole ring. The regioselectivity of the final product, determining the position of the N-ethyl group, is dictated by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl component. In the case of an unsymmetrical precursor like a β-ketonitrile, the initial condensation can occur at either the ketone or the nitrile, influencing which nitrogen of the ethylhydrazine becomes N1 of the final pyrazole ring.
Alternative modern syntheses, such as those involving metal-mediated N-N bond formation, offer different mechanistic routes. For instance, studies on diazatitanacycles have shown that their oxidation can induce an N-N reductive elimination to form the pyrazole core.
The Knorr pyrazole synthesis proceeds through several well-defined intermediates. The initial reaction between the hydrazine and the 1,3-dicarbonyl compound forms a hydrazone or an enehydrazine intermediate. The stability and interconversion of these intermediates are key to the reaction pathway.
Following the formation of the initial adduct, an intramolecular nucleophilic attack occurs. For example, the remaining free amino group of the hydrazone intermediate attacks the second electrophilic center (e.g., the cyano group), leading to a cyclic, non-aromatic intermediate. This five-membered ring intermediate, a dihydropyrazole (pyrazoline) derivative, is a critical species in the reaction coordinate. The final step is the elimination of a molecule of water (or ammonia, depending on the precursor), which is often the rate-determining step, to yield the thermodynamically stable aromatic pyrazole ring. Computational studies on related pyrazole syntheses have been used to model the transition states for both the cyclization and dehydration steps, confirming that the energy barrier for aromatization is significant.
The cyclocondensation reaction to form pyrazoles is frequently catalyzed by either acids or bases.
Acid Catalysis : In the presence of an acid, the carbonyl oxygen of the 1,3-dicarbonyl precursor is protonated. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the weakly basic hydrazine.
Base Catalysis : A base can deprotonate the hydrazine, increasing its nucleophilicity and promoting the initial condensation step.
Beyond simple acid/base catalysis, metal-catalyzed routes have been developed. Titanium-catalyzed three-component syntheses have been shown to proceed via enhydrazino imine complex intermediates. Another distinct mechanistic paradigm involves the oxidation of diazatitanacycles, where the metal center mediates the crucial N-N bond formation. In these systems, oxidation of the titanium complex is the rate-limiting step, and coordination of the oxidant to the metal is critical for the reaction to proceed.
Mechanistic Aspects of 4-Iodination on Pyrazole Ring
The introduction of an iodine atom at the C4 position of the pyrazole ring is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles, with the C4 position being the most electronically favorable site for substitution.
The mechanism involves the generation of a potent electrophilic iodine species. While molecular iodine (I₂) itself is a weak electrophile, its reactivity is significantly enhanced in the presence of an oxidizing agent. Common oxidants include hydrogen peroxide, ceric ammonium (B1175870) nitrate (B79036) (CAN), or potassium iodate (B108269) (KIO₃). These agents oxidize I₂ to a more powerful electrophilic species, notionally I⁺.
The proposed mechanism proceeds as follows:
Generation of Electrophile : An oxidizing agent reacts with I₂ to form an active iodinating species.
Electrophilic Attack : The π-electron system of the pyrazole ring attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The positive charge is delocalized across the pyrazole ring.
Deprotonation : A base present in the reaction medium removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final 4-iodo-pyrazole product.
Alternatively, highly reactive iodinating reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) can be used, often under milder conditions, to achieve the same transformation.
| Iodinating Reagent | Co-reagent/Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| I₂ | Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724), reflux | |
| I₂ | H₂O₂ | Aqueous/Organic Solvent | |
| I₂/KI | KIO₃ / H₂SO₄ (forms HOI in situ) | Aqueous acid | |
| ICl | Li₂CO₃ | CH₂Cl₂, Room Temperature | |
| NIS (N-Iodosuccinimide) | None or Acid Catalyst | Various organic solvents |
Understanding Proton Transfer Processes in Pyrazole Systems
Proton transfer is a fundamental process in pyrazole chemistry, most notably observed as annular tautomerism in N-unsubstituted pyrazoles where the proton can shuttle between the two ring nitrogen atoms. While the N1 position of 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine is blocked by an ethyl group, preventing annular tautomerism, proton transfer processes involving the 3-amino group and the ring nitrogens remain relevant.
The 3-amino group can theoretically exist in equilibrium with its 3-imino tautomer, a form of prototropic tautomerism. However, for 3-aminopyrazoles, the amino form is overwhelmingly more stable. The basicity of the N2 nitrogen and the amino group can be quantified by their proton affinity, which is influenced by the electronic effects of the other ring substituents (cyclopropyl, ethyl, and iodo groups).
In some pyrazole derivatives, particularly those with appropriate hydrogen-bonding functionalities, Excited-State Intramolecular Proton Transfer (ESIPT) can occur. Upon photoexcitation, a proton is transferred from a donor group to an acceptor site within the same molecule, leading to a tautomeric species that can exhibit dual fluorescence. While not directly applicable to the ground-state chemistry of the title compound, it highlights the dynamic nature of protons in pyrazole systems. Solvation also plays a critical role, as protic solvents can facilitate proton transfer reactions by stabilizing charged intermediates and transition states.
Metal-Ligand Cooperation in Pyrazole-Mediated Transformations
Pyrazoles are versatile ligands in coordination chemistry, capable of binding to metal centers through their pyridine-like N2 nitrogen atom. The concept of Metal-Ligand Cooperation (MLC) describes a scenario where the ligand is not a passive spectator but actively participates in a chemical transformation. Pro
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing granular insights into the chemical environment of magnetically active nuclei. For 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential for unambiguous assignment of its structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl, cyclopropyl (B3062369), and amine protons. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The cyclopropyl group's protons would likely appear as a complex multiplet in the upfield region of the spectrum. The amine (-NH₂) protons would typically show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
In the ¹³C NMR spectrum, distinct resonances for each carbon atom in the molecule are anticipated. The pyrazole (B372694) ring carbons would appear in the aromatic region, with their chemical shifts significantly influenced by the attached substituents (cyclopropyl, ethyl, iodo, and amine groups). The iodine atom at the C4 position is expected to cause a downfield shift for this carbon due to the heavy atom effect. The carbons of the ethyl and cyclopropyl groups will resonate in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -CH₂- (ethyl) | Quartet | ~45-55 | ³JHH ≈ 7 Hz |
| -CH₃ (ethyl) | Triplet | ~15-20 | ³JHH ≈ 7 Hz |
| -CH- (cyclopropyl) | Multiplet | ~5-15 | |
| -CH₂- (cyclopropyl) | Multiplet | ~0-10 | |
| C3 (pyrazole) | ~150-160 | ||
| C4 (pyrazole) | ~70-80 | ||
| C5 (pyrazole) | ~140-150 |
Note: These are predicted values based on known substituent effects on pyrazole rings and may vary from experimental data.
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional NMR techniques are indispensable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra.
Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range correlations between protons and carbons (typically over two to three bonds). This is particularly crucial for confirming the substitution pattern on the pyrazole ring. For instance, correlations between the ethyl group's methylene protons and the N1- and C5-carbons of the pyrazole ring would confirm the position of the ethyl group. Similarly, correlations between the cyclopropyl protons and the C5-carbon would verify its attachment point.
¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within the pyrazole ring. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state, the nature of the substituents on the ring, and intermolecular interactions such as hydrogen bonding. In this compound, two distinct ¹⁵N signals are expected for the two nitrogen atoms of the pyrazole ring. The N1 atom, being a "pyrrole-like" nitrogen, and the N2 atom, a "pyridine-like" nitrogen, will have different chemical shifts. The presence of the electron-donating amino group at the C3 position and the ethyl group at the N1 position will influence these chemical shifts. ¹⁵N NMR can also be used in conjunction with HMBC experiments (¹H-¹⁵N HMBC) to further confirm the regiochemistry of the substitution on the pyrazole ring by observing correlations between protons and the nitrogen atoms.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl and cyclopropyl groups will be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration will likely appear in the 1250-1350 cm⁻¹ range. The presence of the C-I bond is more challenging to observe directly in the mid-IR range as its stretching frequency is typically below 600 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (amine) | 3300-3500 (two bands) |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=N/C=C Stretch (pyrazole ring) | 1400-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like pyrazoles exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to the electronic transitions within the substituted pyrazole chromophore. The presence of the amino group (an auxochrome) and the iodine atom will influence the position and intensity of these absorption bands, likely causing a bathochromic (red) shift compared to the unsubstituted pyrazole ring. The electronic spectra of halogenated aminopyrazole derivatives often show characteristic bands in the range of 246–300 nm, which can be assigned to π-π* transitions. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern would be influenced by the stability of the resulting ions. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂. openresearchlibrary.org For this specific compound, fragmentation could involve the loss of the ethyl group, the cyclopropyl group, or the iodine atom. The presence of iodine would be indicated by its characteristic isotopic pattern. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Possible Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - C₂H₅]⁺ | Loss of ethyl group |
| [M - C₃H₅]⁺ | Loss of cyclopropyl group |
| [M - I]⁺ | Loss of iodine atom |
| [M - HCN]⁺ | Loss of hydrogen cyanide |
Note: The relative intensities of these fragments will depend on their stability.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including the determination of bond lengths, bond angles, and torsion angles. Furthermore, it offers insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions that stabilize the solid-state structure. Although a specific crystallographic study for this compound is not publicly available, a comprehensive understanding of its structural properties can be inferred from the analysis of closely related pyrazole derivatives.
Determination of Molecular and Crystal Structure
The molecular structure of this compound consists of a central pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. This ring is substituted at various positions with a cyclopropyl group, an ethyl group, an iodine atom, and an amine group. The pyrazole ring itself is aromatic and therefore largely planar.
Based on crystallographic data of similar pyrazole derivatives, such as 4-iodo-1H-pyrazole and 3,5-bis(t-butyl)-1H-pyrazol-4-amine, the crystal structure would be determined by the specific arrangement of these molecules in a repeating three-dimensional lattice. researchgate.netsemanticscholar.org The unit cell parameters (a, b, c, α, β, γ) would define the size and shape of this repeating unit. For instance, the crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine is monoclinic with the space group P21/c. researchgate.net The specific crystal system and space group for the title compound would depend on the symmetry of its molecular packing.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The precise bond lengths, bond angles, and torsion angles are fundamental parameters that define the molecular geometry. By examining the crystallographic data of analogous structures, we can predict the expected values for this compound.
Bond Lengths: The bond lengths within the pyrazole ring are indicative of its aromatic character, with values typically intermediate between those of single and double bonds. For example, in 3,5-bis(t-butyl)-1H-pyrazol-4-amine, the N-N bond length is approximately 1.37 Å, while the C-N and C-C bond lengths within the ring range from about 1.33 Å to 1.40 Å. researchgate.net The C-I bond length is expected to be around 2.10 Å, consistent with other iodo-substituted aromatic compounds. The C-N bond connecting the amine group to the pyrazole ring would be in the typical range for an sp2 carbon to a nitrogen single bond, approximately 1.38 Å.
Bond Angles: The internal bond angles of the pyrazole ring are all close to the ideal 108° for a regular pentagon, though substitution can cause minor distortions. The angles involving the substituents will reflect standard geometries. For instance, the C-N-C angle involving the ethyl group and the pyrazole ring will be approximately 125°, while the bond angles within the cyclopropyl group will be constrained to around 60°.
Torsion Angles: Torsion angles describe the rotation around single bonds and are critical for defining the three-dimensional shape of the molecule. The torsion angle between the pyrazole ring and the plane of the cyclopropyl group, as well as the conformation of the ethyl group, would be key structural features. In many substituted pyrazoles, the planes of substituent groups are often twisted with respect to the pyrazole ring.
Interactive Data Table of Representative Bond Lengths and Angles for Substituted Pyrazoles
| Bond/Angle | Representative Value | Compound Reference |
| N1-N2 | ~1.37 Å | 3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net |
| N2-C3 | ~1.34 Å | 3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net |
| C3-C4 | ~1.40 Å | 3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net |
| C4-C5 | ~1.39 Å | 3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net |
| C5-N1 | ~1.35 Å | 3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net |
| C4-I | ~2.10 Å | 4-iodo-1H-pyrazole semanticscholar.org |
| C3-N(amine) | ~1.38 Å | 3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net |
| C5-C(cyclopropyl) | ~1.48 Å | - |
| N1-C(ethyl) | ~1.47 Å | - |
| C5-N1-N2 Angle | ~112° | 3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net |
| N1-N2-C3 Angle | ~105° | 3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net |
| N2-C3-C4 Angle | ~111° | 3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net |
| C3-C4-C5 Angle | ~106° | 3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net |
| C4-C5-N1 Angle | ~106° | 3,5-bis(t-butyl)-1H-pyrazol-4-amine researchgate.net |
Note: The values for C5-C(cyclopropyl) and N1-C(ethyl) bonds are typical values for such bonds and are included for completeness.
Investigation of Intermolecular Interactions in the Solid State
The solid-state packing of this compound would be governed by a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-stacking.
Hydrogen Bonding: The presence of an amine group (-NH2) and the pyrazole ring nitrogens allows for the formation of hydrogen bonds. The amine group can act as a hydrogen bond donor, while the pyridine-like nitrogen (N2) of the pyrazole ring can act as a hydrogen bond acceptor. This can lead to the formation of various supramolecular motifs, such as dimers, chains, or more complex networks. nih.govcsic.es For instance, in the crystal structure of pyrazole-pyrazolium picrate, N—H⋯O hydrogen bonds create a chain-like structure. nih.gov
Halogen Bonding: The iodine atom at the C4 position is a potential halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as the nitrogen atom of a neighboring pyrazole ring or the amine group. This type of interaction has been observed to play a significant role in the crystal engineering of halogenated organic compounds.
Polymorphism Studies of Pyrazole Derivatives
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. For pyrazole derivatives, polymorphism can arise from different hydrogen-bonding patterns. csic.es For example, 1H-pyrazoles can form dimers, trimers, tetramers, or catemers (polymeric chains) through N-H···N hydrogen bonds. semanticscholar.org
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of pyrazole (B372694) derivatives. researchgate.net By applying functionals such as B3LYP with appropriate basis sets, it is possible to obtain a detailed understanding of the molecule's electronic and structural characteristics. researchgate.netresearchgate.net
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. researchgate.net For 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, while the LUMO would likely be distributed across the ring and influenced by the electron-withdrawing iodine atom. This distribution facilitates intramolecular charge transfer, a key aspect of its reactivity.
Illustrative Data for a Pyrazole Derivative:
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.25 | Indicates electron-donating capability. |
| LUMO Energy | -1.15 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.10 | A smaller gap suggests higher reactivity. |
Prediction of Spectroscopic Parameters (IR, NMR)
DFT calculations are highly effective in predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net Theoretical vibrational frequencies from IR spectra can be calculated and compared with experimental data to confirm the presence of specific functional groups. For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretches of the ethyl and cyclopropyl (B3062369) groups, and vibrations associated with the pyrazole ring.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical values aid in the assignment of experimental NMR signals, providing confirmation of the molecular structure.
Hypothetical Spectroscopic Data Prediction:
| Parameter | Predicted Value | Experimental Range | Assignment |
| IR Frequency (cm⁻¹) | 3450 | 3300-3500 | N-H Stretch (Amine) |
| IR Frequency (cm⁻¹) | 3080 | 3000-3100 | C-H Stretch (Cyclopropyl) |
| ¹H NMR Shift (ppm) | 5.5 | 5.0-6.0 | -NH₂ Protons |
| ¹³C NMR Shift (ppm) | 150 | 145-155 | C3-Amine Carbon |
Reactivity Indices and Local Reactivity Descriptors
Local reactivity is often analyzed using Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net For this compound, the nitrogen atoms of the pyrazole ring and the amino group are expected to be primary sites for electrophilic attack, while the carbon atom bonded to the iodine might be susceptible to nucleophilic attack.
Example Reactivity Indices for a Pyrazole Derivative:
| Index | Formula | Predicted Value (a.u.) | Interpretation |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.70 | Tendency to escape from a system. |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.55 | Resistance to charge transfer. |
| Electrophilicity (ω) | μ² / 2η | 2.68 | Propensity to accept electrons. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational preferences of molecules, complementing the static picture provided by quantum chemical calculations. mdpi.comed.ac.uk
Conformational Analysis and Conformational Space Exploration
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The rotation around the single bonds connecting the ethyl and cyclopropyl groups to the pyrazole ring leads to different spatial arrangements, or conformers. mdpi.com By calculating the potential energy surface, the most stable, low-energy conformers can be identified. This information is vital as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.
Illustrative Conformational Analysis Data:
| Conformer | Dihedral Angle (°C-C-N-N) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 75 | 0.00 | 75.2 |
| 2 | -85 | 1.25 | 15.5 |
| 3 | 170 | 2.50 | 9.3 |
Studies of Intramolecular and Intermolecular Interactions
The interactions both within a single molecule (intramolecular) and between molecules (intermolecular) are fundamental to its chemical behavior. nih.govunt.edu In this compound, intramolecular interactions may include steric hindrance between the substituents that influences the preferred conformation.
Potential Hydrogen Bond Interactions:
| Donor Atom | Acceptor Atom | Type of Interaction | Typical Distance (Å) |
| N-H (Amine) | N (Pyrazole Ring of another molecule) | Intermolecular H-Bond | 2.8 - 3.2 |
| N-H (Amine) | O (Solvent, e.g., Water) | Intermolecular H-Bond | 2.7 - 3.1 |
Tautomerism in 1H-Pyrazole-3-amine Systems
Prototropic tautomerism is a fundamental characteristic of many heterocyclic compounds, including pyrazoles. mdpi.com This process involves the migration of a proton, often between two nitrogen atoms in the heterocyclic ring, leading to structural isomers that can coexist in equilibrium. In 3(5)-aminopyrazoles, this 1,2-H shift between the vicinal nitrogen atoms is typically an energetically accessible process. mdpi.com Understanding the factors that govern this equilibrium is crucial, as the properties and reactivity of each tautomer can differ significantly. nih.gov
Annular tautomerism in N-unsubstituted 3(5)-aminopyrazoles describes the equilibrium between the 3-aminopyrazole and 5-aminopyrazole forms. Computational studies, often employing methods like Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of these tautomers. mdpi.comresearchgate.net
Theoretical calculations consistently predict that the 3-aminopyrazole (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) tautomer. mdpi.comresearchgate.net For the parent 3(5)-aminopyrazole, the calculated energy difference is approximately 10.7 kJ mol⁻¹, with the 3AP form being the more stable. mdpi.comliverpool.ac.uk This intrinsic preference is a key baseline for understanding how various modifications to the pyrazole ring affect the tautomeric balance. In aqueous solution, early studies estimated that the 3-amino tautomer has a relative abundance of about 75%, compared to 25% for the 5-amino isomer. nih.gov
| Tautomer | Computational Method | Relative Energy (kJ mol⁻¹) | Relative Gibbs Free Energy (kJ mol⁻¹) | Source |
|---|---|---|---|---|
| 3-Aminopyrazole (3AP) | DFT(B3LYP)/6-311++G(d,p) | 0 (Reference) | 0 (Reference) | mdpi.comliverpool.ac.uk |
| 5-Aminopyrazole (5AP) | DFT(B3LYP)/6-311++G(d,p) | 10.7 | 9.8 | mdpi.comliverpool.ac.uk |
The electronic nature of substituents on the pyrazole ring profoundly influences the position of the tautomeric equilibrium. nih.govresearchgate.net This is a critical consideration for designing molecules with specific properties, as substituents can be used to favor one tautomer over the other.
Electron-Donating Groups (EDGs): Groups capable of electron donation, particularly through the π-system (e.g., -NH₂, -OH, -CH₃), tend to favor the tautomer where the substituent is at the C3 position. nih.gov The amino group itself is a strong electron-donating group, which helps explain the inherent stability of the 3-aminopyrazole form. researchgate.net
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups (e.g., -NO₂, -COOH, -CHO, -CN) generally stabilize the tautomer where the substituent is at the C5 position. nih.govnih.gov For instance, in 4-cyano-3(5)-aminopyrazoles, the 5-amino tautomer is preferentially stabilized. researchgate.net This effect is attributed to the pyrazole nitrogen atom with a lone electron pair being positioned closer to the electron-withdrawing substituent. nih.gov
The interplay between different substituents can lead to complex outcomes. In disubstituted pyrazoles containing both an amino group and an ester or amide group, the tautomeric preference depends on the relative electronic effects and potential for intramolecular interactions. nih.gov For example, in methyl 5-amino-1H-pyrazole-3-carboxylate, the 3-carboxylate tautomer is adopted in the crystal state. nih.gov
| Substituent Type | Examples | Favored Tautomer Position | Source |
|---|---|---|---|
| Electron-Donating (π-donors) | -NH₂, -OH, -F, -Cl, -CH₃ | C3-Substituted Tautomer | nih.gov |
| Electron-Withdrawing | -NO₂, -COOH, -CHO, -CN | C5-Substituted Tautomer | nih.govresearchgate.netnih.gov |
The surrounding environment, particularly the solvent, can significantly alter the tautomeric equilibrium by differentially solvating the tautomers. nih.govmdpi.com More polar solvents tend to stabilize the more polar tautomer. Ab initio calculations using a polarizable continuum model (PCM) for DMSO solution have shown an increased relative stability of the more polar 5-amino tautomer compared to the gas phase. researchgate.net
In nonpolar solvents, pyrazoles often form self-associated structures, such as cyclic dimers, through intermolecular hydrogen bonds. fu-berlin.denih.gov In contrast, in polar aprotic solvents like DMSO or THF, these associations are disrupted as the pyrazole molecules form hydrogen bonds with the solvent instead. fu-berlin.denih.gov This change in intermolecular interactions can shift the equilibrium. For some aminopyrazole derivatives, a tautomeric equilibrium can be directly observed in DMSO, whereas one form might dominate in less polar solvents like CDCl₃. nih.govresearchgate.net The significant contribution of solvent molecules in mediating intermolecular proton transfer and influencing tautomerism has been highlighted in computational studies. nih.gov
Beyond thermal equilibrium, tautomerization can also be induced by ultraviolet (UV) irradiation. This process, known as photo-induced tautomerization, has been investigated for 3(5)-aminopyrazoles using matrix isolation infrared (IR) spectroscopy combined with computational methods. mdpi.com
In these experiments, 3-aminopyrazole was isolated in an inert argon matrix at low temperatures and subjected to broadband UV light (λ > 235 nm). mdpi.comliverpool.ac.uk The dominant observed process was the conversion of the more stable 3-aminopyrazole tautomer into the less stable 5-aminopyrazole form. mdpi.comliverpool.ac.uk According to TD-DFT calculations, this photochemical reaction is thought to proceed through excitation to an electronically excited state (S₃), which, upon decay, provides sufficient vibrational energy in the ground state (S₀) to overcome the energy barrier for the proton shift. mdpi.com This demonstrates that the tautomeric composition can be manipulated by external energy sources, leading to a population of the less thermodynamically stable isomer. mdpi.com
Reactivity and Advanced Functionalization of 5 Cyclopropyl 1 Ethyl 4 Iodo 1h Pyrazol 3 Amine
Reactions Involving the 4-Iodo Moiety
The iodine atom at the C4 position of the pyrazole (B372694) ring is a key handle for introducing molecular diversity. Its susceptibility to participate in cross-coupling reactions and nucleophilic aromatic substitutions makes it a valuable site for functionalization.
The 4-iodo substituent readily engages in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For 4-iodopyrazoles, the Sonogashira coupling provides a direct route to 4-alkynylpyrazole derivatives. clockss.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgtandfonline.com The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl, making the 4-iodo group on the pyrazole ring an excellent substrate for this transformation. wikipedia.org Studies on similar 4-iodopyrazole systems have demonstrated successful couplings with various terminal alkynes, leading to the synthesis of complex molecular scaffolds. acs.orgresearchgate.net
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The 4-iodo moiety of 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine can serve as the halide component in this reaction. Research on 1-protected-4-iodo-1H-pyrazoles has shown that they can be successfully coupled with a variety of alkenes to yield 4-alkenyl-1H-pyrazoles. clockss.org The choice of ligand, protecting group, and alkene partner can influence the efficiency of the reaction. clockss.org
| Reaction | Catalyst System | Coupling Partner | Product Type |
| Sonogashira | Pd catalyst, Cu co-catalyst, Base | Terminal alkyne | 4-Alkynylpyrazole |
| Heck | Pd catalyst, Base | Alkene | 4-Alkenylpyrazole |
While less common for electron-rich aromatic systems like pyrazoles, nucleophilic aromatic substitution (SNAr) can occur at the C4 position, particularly with highly activated substrates or under specific reaction conditions. The presence of the iodine atom can facilitate such reactions, acting as a leaving group. For SNAr to proceed, the pyrazole ring typically needs to be activated by strong electron-withdrawing groups, which is not the case for the title compound. However, metal-catalyzed C-O coupling reactions have been reported for 4-iodopyrazoles, achieving direct 4-alkoxylation with alcohols using a CuI-catalyzed protocol. nih.gov This suggests an alternative pathway to functionalization at the C4 position that may not follow a traditional SNAr mechanism.
Reactivity of the 3-Amine Functionality
The primary amine group at the C3 position is a versatile functional handle, readily undergoing a range of common amine reactions.
Acylation: The 3-amino group can be easily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy for protecting the amine group or for introducing new functional moieties. researchgate.net
Alkylation: Alkylation of the 3-aminopyrazole can be achieved with alkyl halides. However, controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging.
Arylation: The 3-amino group can undergo N-arylation through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the pyrazole and an aryl group. Studies on related 3-aminopyrazoles have shown that both palladium and copper-based catalytic systems can be effective for N-arylation. chim.it The choice of catalyst and reaction conditions can influence the regioselectivity of the arylation, with some methods favoring arylation at the endocyclic nitrogen atoms of the pyrazole ring, while others promote arylation of the exocyclic amine. chim.it
| Reaction | Reagent | Product |
| Acylation | Acid chloride/anhydride | Amide |
| Alkylation | Alkyl halide | Alkylated amine |
| Arylation | Aryl halide, Pd or Cu catalyst | N-Aryl amine |
The 3-amino group can be a site for oxidative transformations. While direct oxidation of the amine itself might be complex, oxidative coupling reactions of aminopyrazoles have been reported. For instance, the electrooxidation of aminopyrazoles can lead to the formation of azopyrazoles through N-N coupling. mdpi.com Another study demonstrated that oxidative dehydrogenative coupling of pyrazol-5-amines can selectively form iodo-substituted azopyrroles. nih.gov These reactions highlight the potential for the amine group to participate in the formation of new nitrogen-containing functionalities under oxidative conditions.
Transformations Involving the Pyrazole Ring System
The pyrazole ring itself is an aromatic heterocycle and generally stable. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. nih.gov However, in the title compound, this position is already substituted with an iodine atom. Nucleophilic attacks are more likely to occur at the C3 and C5 positions. nih.gov
Ring transformation reactions of pyrazoles are also known, although they often require specific substrates and reaction conditions. For example, some pyrazole derivatives can undergo rearrangement to form other heterocyclic systems like triazoles. rsc.orgresearchgate.net The stability of the pyrazole ring in this compound suggests that harsh conditions would be necessary to induce ring-opening or rearrangement. The substituents on the ring, including the cyclopropyl (B3062369) and ethyl groups, are generally stable under many reaction conditions, although the cyclopropyl group can be susceptible to ring-opening under certain acidic or catalytic conditions.
Stability and Degradation Pathways of the Compound in Controlled Environments
The stability of this compound is a critical aspect for its handling, storage, and application. While specific experimental studies on this particular compound are not extensively documented in publicly available literature, its stability can be inferred from the known behavior of structurally related iodinated pyrazole derivatives and other heterocyclic aromatic amines under various controlled environmental conditions. The key factors influencing its stability are expected to be temperature, light, and pH.
Forced degradation studies, which are typically conducted under more severe conditions than standard stability testing, can help to identify likely degradation products and pathways. nih.gov Such studies are crucial for developing stability-indicating analytical methods. nih.gov
Thermal Stability:
Substituted pyrazoles can exhibit varying degrees of thermal stability, which is often influenced by the nature of their substituents. nih.govnih.gov The presence of nitro groups, for example, can significantly lower the decomposition temperature. nih.gov For this compound, thermolysis could potentially lead to the cleavage of the substituents from the pyrazole ring or even fragmentation of the ring itself at elevated temperatures. The C-I bond, in particular, may be susceptible to homolytic cleavage upon heating. The thermolysis of pyrazolines, related heterocyclic compounds, is known to lead to the formation of cyclopropanes, suggesting that the cyclopropyl group in the target compound might also be involved in thermal degradation pathways. researchgate.net
Photostability:
Many organic molecules are susceptible to degradation upon exposure to light, and iodinated compounds can be particularly photosensitive. The energy from UV or visible light can be sufficient to induce the cleavage of the carbon-iodine bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a cascade of degradation products. The imidazole group, which shares structural similarities with the pyrazole ring, has been shown to be involved in the photodegradation of other drug molecules. mdpi.com Therefore, it is highly probable that this compound would exhibit sensitivity to light, necessitating storage in dark or amber containers.
Hydrolytic Stability and Influence of pH:
Oxidative Degradation:
The amino group present in this compound makes the molecule potentially susceptible to oxidative degradation. mdpi.comscispace.com Oxidation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The reaction can lead to the formation of various oxidation products, including N-oxides or coupling products like azopyrazoles. mdpi.comresearchgate.net The presence of the electron-rich pyrazole ring may also contribute to its susceptibility to oxidation.
Potential Degradation Pathways:
Based on the functional groups present in this compound, several degradation pathways can be postulated. These pathways are inferred from the degradation of similar compounds and represent hypothetical routes that would require experimental verification.
Deiodination: Cleavage of the C-I bond is a likely primary degradation pathway under photolytic and potentially thermal stress. This would lead to the formation of 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine.
Oxidation of the Amino Group: The primary amine could be oxidized to form nitroso, nitro, or other related species. Dimerization through the formation of an azo linkage is also a possibility observed in other aminopyrazoles. mdpi.com
Modification of the Ethyl and Cyclopropyl Groups: Under harsh conditions, the alkyl substituents could undergo oxidation or other transformations.
Ring Opening: At very high stress levels, the pyrazole ring itself could be cleaved, leading to a variety of smaller, non-heterocyclic degradation products.
The following table summarizes the potential degradation products of this compound under different stress conditions. It is important to note that this is a predictive table based on chemical principles and the behavior of analogous compounds, and the actual degradation profile may vary.
| Stress Condition | Potential Degradation Product | Postulated Degradation Pathway |
| Thermal | 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | Homolytic cleavage of the C-I bond |
| Various fragmentation products | Pyrazole ring cleavage at high temperatures | |
| Photolytic (UV/Vis) | 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | Photolytic cleavage of the C-I bond |
| Radical-induced secondary products | Reactions of initially formed radicals | |
| Acidic Hydrolysis | Protonated parent compound | Potential for altered stability, but significant hydrolysis is less likely without susceptible functional groups |
| Basic Hydrolysis | Anionic parent compound | Potential for altered stability, but significant hydrolysis is less likely without susceptible functional groups |
| Oxidative (e.g., H₂O₂) | This compound N-oxide | Oxidation of the amino group |
| Bis(5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-yl)diazene | Oxidative coupling of the amino groups |
Further research, including comprehensive forced degradation studies coupled with advanced analytical techniques such as LC-MS/MS and NMR, would be necessary to definitively identify the degradation products and elucidate the precise degradation pathways of this compound. nih.gov Such studies are fundamental for ensuring the quality, safety, and efficacy of any product containing this compound. nih.govqingmupharm.comnih.gov
Academic Applications of Pyrazole Derivatives Non Biological Focus
Pyrazole (B372694) Derivatives as Ligands in Catalysis
The ability of pyrazole derivatives to coordinate with a wide range of metal ions has established them as crucial ligands in the development of catalysts. researchgate.netresearchgate.net Their electronic properties and steric hindrance can be readily tuned by modifying the substituents on the pyrazole ring, allowing for the fine-tuning of the catalytic activity of the resulting metal complexes. nih.gov
Pyrazole-based ligands can coordinate to metal centers in various modes, including as neutral monodentate ligands, mono-anionic species, or as part of polydentate chelates. researchgate.net This versatility allows for the formation of a diverse array of coordination complexes with different geometries and nuclearities. researchgate.net Protic pyrazoles, which have an N-H group, can be deprotonated to form pyrazolate anions that can bridge two metal centers, leading to the formation of di- or polynuclear complexes. nih.gov
The coordination of pyrazole to a Lewis acidic metal center increases the acidity of the pyrazole N-H proton. nih.govmdpi.com This property is crucial for the involvement of the ligand in proton-coupled electron transfer (PCET) processes within catalytic cycles. nih.gov The design of pincer-type ligands incorporating pyrazole units has been a significant area of research, as these ligands enforce a specific coordination geometry around the metal center, enhancing stability and catalytic activity. nih.gov
Table 1: Examples of Coordination Complexes with Pyrazole-Based Ligands
| Metal Center | Pyrazole Ligand Type | Coordination Mode | Resulting Complex Geometry |
|---|---|---|---|
| Palladium(II) | Monodentate Pyrazole | Terminal | Square Planar |
| Ruthenium(II) | Pincer-type bis(pyrazolyl)pyridine | Meridional | Octahedral |
| Nickel(II) | Pyrazolate | Bridging | Polymeric |
| Copper(II) | Chelating Pyrazole-acetamide | Bidentate | Mononuclear |
This table presents a generalized overview based on common findings in the coordination chemistry of pyrazole derivatives.
Pyrazole-ligated metal complexes have demonstrated significant efficacy as catalysts in a variety of organic transformations. nih.govuab.cat In homogeneous catalysis, palladium complexes with pyrazole-ether hybrid ligands have been successfully employed in the Heck reaction, a crucial carbon-carbon bond-forming reaction. uab.catuab.cat The flexibility and versatility of these ligands allow them to adapt to different coordination geometries, which is beneficial for the catalytic cycle. uab.cat
Manganese catalysts coordinated to pyrazole ligands have shown high efficiency in transfer hydrogenation reactions. rsc.org These systems offer a more sustainable alternative to precious metal catalysts. rsc.org Furthermore, protic pyrazole complexes have been investigated for their catalytic activity in reactions such as the aerobic oxidation of phosphines and the dehydrogenation of formic acid. nih.gov
While less common, the immobilization of pyrazole-based complexes on solid supports is an area of interest for developing heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling.
Table 2: Catalytic Applications of Pyrazole Derivatives
| Catalytic Reaction | Metal Catalyst | Pyrazole Ligand Type | Key Findings |
|---|---|---|---|
| Heck Reaction | Palladium | Pyrazole-ether hybrid | Efficient catalysis for C-C bond formation, active for aryl chlorides. uab.catuab.cat |
| Transfer Hydrogenation | Manganese | Pyrazole | High efficiency and tolerance of diverse functional groups. rsc.org |
| Ring-Opening Polymerization | Titanium | Substituted Pyrazoles | Enhanced catalytic activity for l-lactide polymerization. rsc.org |
| Aerobic Oxidation | Ruthenium | Protic Pincer Pyrazole | Metal-ligand cooperation facilitates oxidation. nih.gov |
This table summarizes representative applications of pyrazole derivatives in catalysis based on available literature.
The N-H group in protic pyrazole ligands often plays a direct role in the catalytic mechanism. nih.govmdpi.com Mechanistic studies have revealed that this group can participate in proton transfer steps, acting as a proton shuttle or engaging in hydrogen bonding to stabilize transition states. nih.gov This concept of metal-ligand cooperation, where the ligand is not merely a spectator but an active participant, is a key theme in the catalysis of protic pyrazole complexes. nih.gov
For instance, in the catalytic disproportionation of hydrazines, the protic pyrazole unit is proposed to facilitate N-N bond cleavage through proton-coupled electron transfer. nih.gov Theoretical calculations and control experiments have supported these mechanistic hypotheses, highlighting the bifunctional nature of these ligand-metal systems. nih.gov
Potential in Materials Science and Electronic Applications (Non-Biological)
The unique structural and electronic properties of pyrazole derivatives also make them promising candidates for applications in materials science. pen2print.org Their ability to form stable complexes with a variety of metals and to self-assemble into ordered structures is particularly advantageous. mdpi.com
Pyrazole-containing coordination compounds have been explored for the development of materials with interesting magnetic and optical properties. For example, iron(II) complexes with pincer-type bis(pyrazolyl)pyridine ligands can exhibit thermal and photochemical spin-state transitions, a property that is of interest for molecular switches and data storage devices. nih.gov
Furthermore, the pyrazole scaffold is being investigated as a component in the design of organic light-emitting diodes (OLEDs) and functional polymers. nbinno.com The tunable electronic nature of the pyrazole ring allows for the modification of the photophysical properties of these materials. The incorporation of pyrazole units can influence factors such as charge transport and emission color in electronic devices.
Analytical Methodologies for Purity and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in synthetic chemistry for both the purification of reaction products and the determination of their purity. The principles of chromatography rely on the differential partitioning of a compound between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of non-volatile organic compounds. It utilizes a high-pressure pump to pass a solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). The separation is based on the components' varying affinities for the stationary phase, leading to different retention times.
For aminopyrazole derivatives, which may possess basic properties, careful method development is crucial to achieve sharp, symmetrical peaks and reproducible results. While specific HPLC data for 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazol-3-amine is not extensively detailed in publicly available literature, typical methodologies for related pyrazole (B372694) compounds can be extrapolated. A reverse-phase HPLC setup is commonly employed, utilizing a C18 column where the stationary phase is nonpolar. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components. The addition of a small amount of an amine, like triethylamine (B128534), to the mobile phase can help to minimize peak tailing by neutralizing acidic silanol (B1196071) groups on the silica-based stationary phase that can interact with the basic amine functionality of the analyte.
A hypothetical HPLC data table for the purity analysis of this compound is presented below:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 12.5 minutes (Hypothetical) |
| Purity | >98% (by peak area) |
Flash Column Chromatography for Purification
Following a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Flash column chromatography is a rapid and efficient purification technique used to isolate the target compound from this mixture. nih.gov It operates under positive pressure (typically with compressed air or nitrogen), which speeds up the flow of the mobile phase through the stationary phase (usually silica (B1680970) gel). nih.govnih.govacs.org
The purification of aminopyrazole derivatives by flash chromatography can sometimes be challenging due to the interaction of the basic amine group with the acidic silica gel stationary phase. nih.gov This can lead to issues such as peak tailing and irreversible adsorption of the product onto the column. To mitigate these problems, a common strategy is to add a small percentage of a basic modifier, such as triethylamine or ammonia, to the eluent system. nih.gov A typical eluent system for a compound of moderate polarity like this compound would be a gradient of ethyl acetate (B1210297) in a nonpolar solvent like hexanes. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. nih.gov
Q & A
Q. Advanced
- Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing spectra at different temperatures .
- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for cyclopropyl and pyrazole ring carbons .
- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., 1-(4-methoxybenzyl) derivatives) helps validate shifts .
What strategies are used to design derivatives for biological activity screening?
Q. Advanced
- Bioisosteric Replacement : Substituting the iodine atom with other halogens (e.g., Cl, Br) or functional groups (e.g., nitro, methoxy) to modulate activity .
- Acylation Reactions : Derivatizing the amine group with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) to enhance antimicrobial properties .
- Molecular Hybridization : Combining pyrazole cores with pharmacophores like oxadiazoles or indoles for multitarget activity .
How is the stability of the cyclopropane ring ensured during synthesis?
Q. Advanced
- Mild Reaction Conditions : Avoiding strong acids/bases prevents ring-opening; triethylamine is preferred for pH control during acylation .
- Protecting Groups : Temporary protection of the amine (e.g., Boc groups) minimizes undesired side reactions .
What methods assess the compound’s potential as an enzyme inhibitor?
Q. Advanced
- Kinetic Assays : Measure inhibition constants () using fluorogenic substrates (e.g., for kinases or proteases) .
- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes to target proteins (e.g., pyrimidoindole derivatives in ) .
- SAR Studies : Correlate substituent effects (e.g., iodine’s electronegativity) with inhibitory potency .
What purification methods are effective post-synthesis?
Q. Basic
- Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) achieves >95% purity for acylated derivatives .
- Acid-Base Extraction : Hydrochloric acid washes remove unreacted amines, followed by organic layer isolation .
How does substituent position affect reactivity in pyrazole derivatives?
Q. Advanced
- Steric Effects : Bulky groups at position 1 (e.g., ethyl) hinder nucleophilic attacks at position 4 .
- Electronic Effects : Electron-withdrawing groups (e.g., iodine) deactivate the pyrazole ring, directing electrophilic substitution to specific positions .
How are molecular docking studies performed with this compound?
Q. Advanced
- Protein Preparation : Retrieve target structures (e.g., PDB ID 4E04) and optimize hydrogen bonding networks .
- Ligand Preparation : Generate 3D conformers of the compound using OpenEye tools, accounting for cyclopropyl ring rigidity .
- Docking Protocols : Use Glide (Schrödinger) or AutoDock Vina with grid boxes centered on active sites. Analyze binding energies (ΔG) and pose clustering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
